![molecular formula C32H31N3OS B11098804 (2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile](/img/structure/B11098804.png)
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile
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Overview
Description
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile is a complex organic compound that features a unique combination of adamantyl, methylthio, and dihydropyrroloisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile can be achieved through a multi-step process:
Formation of the Adamantylcarbonyl Intermediate: The adamantyl group is introduced via a Friedel-Crafts acylation reaction using adamantane and an appropriate acyl chloride.
Synthesis of the Dihydropyrroloisoquinoline Core: This involves a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde.
Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction using a thiol reagent.
Final Coupling and Cyclization: The final step involves coupling the adamantylcarbonyl intermediate with the dihydropyrroloisoquinoline core, followed by cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, the compound may serve as a probe to study the interactions of adamantyl and dihydropyrroloisoquinoline moieties with biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways, given the unique structural features of the compound.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with enhanced stability or electronic properties.
Mechanism of Action
The mechanism of action of (2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantyl group could enhance membrane permeability, while the dihydropyrroloisoquinoline core may interact with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
(2{R},3{R},10B{S})-3-(1-Adamantylcarbonyl)-2-[3-(methylthio)phenyl]-2,3-dihydropyrrolo[2,1-{A}]isoquinoline-1,1(10B{H})-dicarbonitrile: Unique due to the combination of adamantyl, methylthio, and dihydropyrroloisoquinoline moieties.
This compound: Similar structure but with different substituents on the aromatic ring.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C32H31N3OS |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
(2R,3R,10bS)-3-(adamantane-1-carbonyl)-2-(3-methylsulfanylphenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C32H31N3OS/c1-37-25-7-4-6-24(14-25)27-28(30(36)31-15-20-11-21(16-31)13-22(12-20)17-31)35-10-9-23-5-2-3-8-26(23)29(35)32(27,18-33)19-34/h2-10,14,20-22,27-29H,11-13,15-17H2,1H3/t20?,21?,22?,27-,28+,29-,31?/m0/s1 |
InChI Key |
RNHQHVKQKIBRAK-SOHPDCFESA-N |
Isomeric SMILES |
CSC1=CC=CC(=C1)[C@H]2[C@@H](N3C=CC4=CC=CC=C4[C@H]3C2(C#N)C#N)C(=O)C56CC7CC(C5)CC(C7)C6 |
Canonical SMILES |
CSC1=CC=CC(=C1)C2C(N3C=CC4=CC=CC=C4C3C2(C#N)C#N)C(=O)C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
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